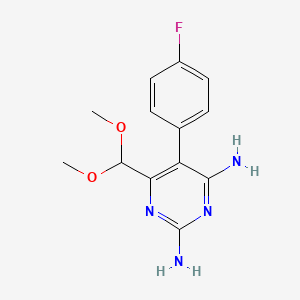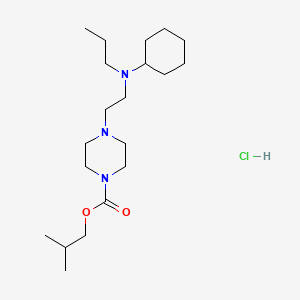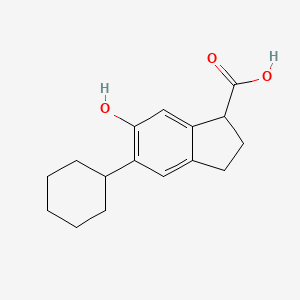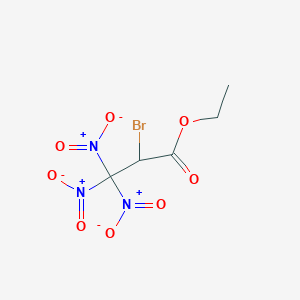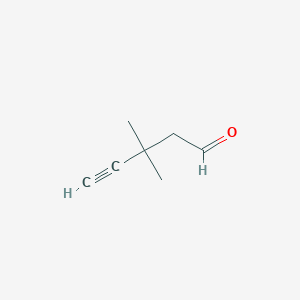![molecular formula C9H15N3O B14688526 3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile CAS No. 34449-93-9](/img/structure/B14688526.png)
3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxypropyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile typically involves the reaction of 3,3’-[(2-Hydroxyethyl)azanediyl]dipropionic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxypropyl group and azanediyl linkage play crucial roles in its activity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and produce desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[(2-Hydroxyethyl)azanediyl]dipropionic acid: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
3,3’-[(5-Cyanopentyl)azanediyl]dipropanenitrile: This compound features a cyanopentyl group, offering different chemical properties and applications.
Uniqueness
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile is unique due to its specific hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
34449-93-9 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-[2-cyanoethyl(2-hydroxypropyl)amino]propanenitrile |
InChI |
InChI=1S/C9H15N3O/c1-9(13)8-12(6-2-4-10)7-3-5-11/h9,13H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
LZBQXOXIXBRYHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CCC#N)CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
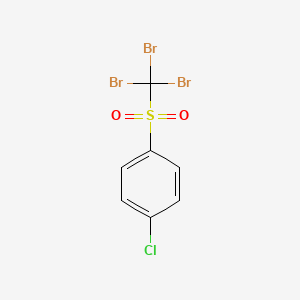
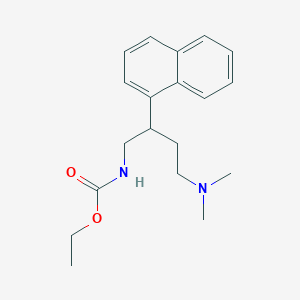

![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
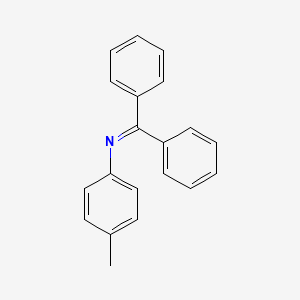
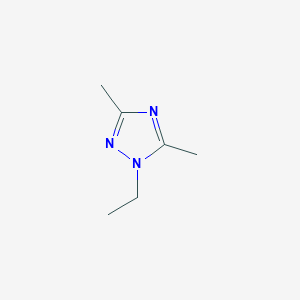
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
